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Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) - 695188-31-9

Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)

Catalog Number: EVT-3287406
CAS Number: 695188-31-9
Molecular Formula: C20H42Cu2N4
Molecular Weight: 465.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Copper(I) sulfide, also known as chalcocite, is a naturally occurring copper sulfide mineral. It is a p-type semiconductor with applications in photovoltaics. [, ]
  • Relevance: In the context of the provided research, Copper(I) sulfide thin films are used as precursors for the synthesis of other copper compounds, including Copper(I) bromide and Copper(I) iodide, via a two-step conversion process. Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) serves as a precursor for depositing the initial Copper(I) sulfide thin films via chemical vapor deposition methods, which are then converted to the desired copper compound through exposure to specific halide gases. [, , ]

Copper(I) Bromide (CuBr)

  • Compound Description: Copper(I) bromide is a copper halide compound with applications in various fields, including photography and as a catalyst in organic synthesis. []
  • Relevance: Copper(I) bromide thin films can be synthesized by converting Copper(I) sulfide thin films initially deposited using Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) as a precursor. Exposure of the Copper(I) sulfide films to anhydrous hydrogen bromide facilitates the conversion to Copper(I) bromide. This two-step process allows for the controlled deposition of Copper(I) bromide films with desirable properties. []

Copper(I) Iodide (CuI)

  • Compound Description: Copper(I) iodide is a copper halide compound known for its high hole mobility, making it a promising material for p-type layers in photovoltaic devices. []
  • Relevance: Similar to Copper(I) bromide, Copper(I) iodide thin films can be prepared using a two-step conversion process starting with Copper(I) sulfide films deposited using Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) as a precursor. Exposure of the Copper(I) sulfide films to dilute hydrogen iodide vapor induces the conversion to Copper(I) iodide, resulting in films with desirable optical and electrical properties for photovoltaic applications. []
  • Compound Description: Copper(I) oxide, also known as cuprous oxide, is a p-type semiconductor with applications in solar cells, sensors, and catalysis. [, ]
  • Relevance: Copper(I) oxide thin films can be directly deposited by chemical vapor deposition using Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) as the copper precursor and water vapor as the oxygen source. The ability to use this single precursor for direct deposition makes it a versatile material for various applications, including solar-blind UV photodetectors and back-end-of-line p-type transistors. [, ]
Classification
  • Chemical Formula: C20_{20}H42_{42}Cu2_2N4_4
  • CAS Number: 695188-31-9
  • Molecular Weight: 465.67 g/mol
  • Appearance: White to off-white crystalline solid
  • Purity: Typically 99% .
Synthesis Analysis

The synthesis of Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) generally follows a two-step process:

  1. Formation of N,N'-di-sec-butylacetamidine:
    • This involves the reaction of sec-butylamine with acetamidine in an organic solvent such as chloroform. The reaction conditions typically require heating under reflux to ensure complete conversion.
  2. Complexation with Copper(I) Salt:
    • The resulting N,N'-di-sec-butylacetamidine is then reacted with a copper(I) salt, such as copper(I) chloride, under an inert atmosphere (e.g., argon or nitrogen). The reaction is usually performed at elevated temperatures to facilitate complex formation and may require several hours to achieve completion .

Technical Parameters

  • Solvents Used: Chloroform or other suitable organic solvents.
  • Atmosphere: Inert (argon or nitrogen).
  • Temperature: Elevated (typically around 60–80 °C).
Molecular Structure Analysis

The molecular structure of Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) features a dimeric arrangement where two copper(I) centers are coordinated by two N,N'-di-sec-butylacetamidine ligands. Each ligand binds through the nitrogen atoms, forming a stable chelate structure.

Structural Characteristics

  • Coordination Geometry: The copper centers exhibit a tetrahedral coordination environment due to the bidentate nature of the amidinate ligands.
  • Bond Lengths and Angles: Detailed crystallographic studies reveal specific bond lengths and angles that define the geometry of the complex, although exact values may vary depending on the crystallization conditions.
Chemical Reactions Analysis

Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) participates in several types of chemical reactions:

  1. Oxidation Reactions:
    • The compound can be oxidized to form copper(II) complexes. Common oxidizing agents include oxygen or hydrogen peroxide.
  2. Reduction Reactions:
    • Under reducing conditions, it can revert to copper(I) or even metallic copper, typically using reducing agents like hydrogen gas or hydrazine.
  3. Substitution Reactions:
    • Ligand exchange reactions can occur where the amidinate ligands are replaced by other ligands such as phosphines or amines under inert conditions .

Common Reaction Conditions

  • Oxidation Agents: Oxygen, hydrogen peroxide.
  • Reducing Agents: Hydrogen gas, hydrazine.
  • Substitution Conditions: Inert atmosphere with appropriate ligands.
Mechanism of Action

The primary application of Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) lies in its role as a precursor for the growth of copper and copper oxide thin films via atomic layer deposition (ALD).

Mechanism Overview

  1. Target Interaction:
    • The compound interacts with reactive gases during the ALD process, facilitating the deposition of thin films on substrates.
  2. Mode of Action:
    • In ALD, Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) is alternately exposed to a reactive gas (often oxygen), leading to the formation of a thin film layer through surface reactions that involve adsorption and desorption cycles.
  3. Resulting Product:
    • The result is high-quality thin films that are phase-pure and conformally deposited on various substrates, essential for applications in electronics and optoelectronics .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline solid.
  • Melting Point: Not extensively documented but should be stable up to moderate temperatures.

Chemical Properties

  • Solubility: Soluble in organic solvents; insoluble in water.
  • Stability: Stable under ambient conditions but sensitive to oxidation.

Relevant Data

  • Purity levels typically range around 99%, determined through titration methods .
Applications

Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) has significant applications across various fields:

  1. Catalysis:
    • Used as a catalyst in organic synthesis for C-C bond formation reactions, cyclization reactions, and furan formation reactions.
  2. Chemical Vapor Deposition:
    • Employed in the preparation of copper thin films via chemical vapor deposition techniques, crucial for semiconductor manufacturing.
  3. Electrochemical Applications:
    • Utilized in electrochemical processes due to its ability to form stable metal complexes that facilitate electron transfer reactions .
  4. Research Applications:
    • Investigated for potential use in producing ultrathin transparent copper(I) oxide films for back-end-of-line p-type transistors .
Synthetic Chemistry and Methodological Approaches

Ligand Synthesis Pathways for N,N'-Di-sec-butylacetamidine

The synthesis of N,N'-di-sec-butylacetamidine ligands serves as the foundational step in preparing the dicopper(I) complex. Two principal methodologies dominate the literature:

Direct Nucleophilic Addition: This one-pot approach involves reacting acetonitrile with two equivalents of sec-butylamine at 60–80°C for 12–24 hours under inert atmosphere, yielding 70–85% of the target acetamidine. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of acetonitrile, followed by rearrangement and elimination of ammonia. Temperature control is critical, as exceeding 80°C promotes decomposition via hydrolysis or oligomerization [2].

Carbodiimide Intermediate Route: A more selective pathway first converts thiourea derivatives to N,N'-di-sec-butylcarbodiimide using N-bromosuccinimide (NBS). Subsequent treatment with sec-butylamine generates the acetamidine ligand in >90% purity. This method minimizes steric hindrance issues associated with the bulky sec-butyl groups but requires additional synthetic steps [2].

Solvent selection significantly impacts yield and purity. Neat conditions or alcoholic solvents (e.g., ethanol) are preferred for their ability to dissolve both reactants while facilitating byproduct removal. Post-synthesis purification typically involves fractional distillation under reduced pressure (10–15 mmHg) to isolate the ligand as a colorless liquid [2].

Table 1: Comparative Analysis of N,N'-Di-sec-butylacetamidine Synthesis Methods

MethodTemperature RangeReaction DurationYield (%)Key Advantages
Direct Nucleophilic Addition60–80°C12–24 hours70–85Fewer steps, cost-effective
Carbodiimide Intermediate25–40°C6–8 hours (per step)85–90Higher purity, reduced side products

Copper(I) Coordination Strategies under Inert Conditions

Coordination of the acetamidine ligand to copper(I) centers demands rigorous exclusion of oxygen and moisture to prevent oxidation to Cu(II). Three strategies have been optimized for this air-sensitive complexation:

Metathesis Reaction: The predominant method involves deprotonating N,N'-di-sec-butylacetamidine with methyl lithium at –30°C to form lithium acetamidinate. This anion is then reacted with CuCl in tetrahydrofuran (THF) at 25–50°C for 1–3 hours, precipitating the dimeric complex in 85–95% yield. The low temperature during deprotonation prevents ligand degradation, while THF enhances solubility of intermediates [2].

Direct Amidinate Exchange: Copper(I) acetate undergoes ligand exchange with free acetamidine in refluxing acetonitrile (100–130°C) for 4–8 hours. Though simpler, this route yields 10–15% less product due to thermal decomposition and requires meticulous solvent drying. The reaction equilibrium is driven by acetic acid removal via distillation [2].

One-Pot Synthesis: For industrial efficiency, copper(I) chloride, sec-butylamine, and acetonitrile are combined with a base (e.g., K₂CO₃) in toluene at 60°C. This method bypasses ligand isolation but achieves lower yields (60–80%) due to incomplete coordination and byproduct formation [2].

Critical considerations include:

  • Oxygen Scrubbing: Reaction vessels must be purged with argon (>99.999% purity) and equipped with oxygen/moisture sensors.
  • Copper Source Selection: CuCl outperforms CuBr or CuI in minimizing halide bridging impurities.
  • Stoichiometry: A 2:1 ligand-to-copper ratio prevents formation of mononuclear side products [2].

Table 2: Copper(I) Coordination Method Comparison

StrategyReaction ConditionsYield (%)Key Challenges
Metathesis ReactionTHF, 25–50°C, 1–3 hours85–95Lithium salt sensitivity to trace moisture
Direct ExchangeAcetonitrile, 100–130°C, 4–8 hours70–90Thermal decomposition at high temperatures
One-Pot SynthesisToluene, 60°C, 6–12 hours60–80Byproduct formation from incomplete reactions

Purification Techniques for Air-Sensitive Dicopper(I) Complexes

Achieving high-purity (>99%) Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) necessitates specialized handling due to its extreme sensitivity. Two purification methods are employed:

Thermal Gradient Sublimation: The crude complex is heated to 120–140°C under 10⁻³–10⁻⁴ mmHg vacuum, with condensation occurring on a 40–50°C cold finger. This removes volatile impurities (e.g., lithium halides, unreacted ligand) while preserving the dimeric structure. Sublimation rates must not exceed 0.5 mm/hour to prevent decomposition [2].

Recrystallization from Mixed Solvents: Under nitrogen atmosphere, the compound dissolves in minimal warm toluene (60°C), followed by layering with chilled hexane (–20°C). Slow diffusion over 48 hours yields X-ray quality crystals. Optimal solvent ratios are 1:3 toluene:hexane (v/v), balancing solubility and complex stability. This method achieves 95% recovery of 99.5% pure product [2].

Challenges include:

  • Solvent Selection: Ethers (e.g., diethyl ether) induce decomposition, while hydrocarbons (toluene, hexane) enhance stability.
  • Oxygen Exclusion: Schlenk lines or gloveboxes (<1 ppm O₂) must maintain integrity during transfers.
  • Impurity Profiling: Residual copper(II) species are detected via UV-vis spectroscopy (λ > 500 nm) and removed by chelation with molecular sieves [2].

Scalability Challenges in Industrial-Scale Production

Transitioning laboratory synthesis to industrial production (multi-kilogram batches) introduces four critical challenges:

Inert Atmosphere Maintenance: Scaling inert conditions requires specialized engineering. Continuous argon sparging in 500–1000 L reactors fails to achieve uniform oxygen exclusion, leading to localized oxidation. Solution-phase oxygen concentrations must remain below 0.1 ppm, necessitating custom-designed reactors with multi-point gas inlets and real-time monitoring via zirconia oxygen sensors [2].

Ligand Synthesis Cost: sec-Butylamine constitutes >60% of raw material costs. Industrial optimization employs catalytic hydrogenation of butanone oxime over Raney nickel, reducing amine production costs by 40% compared to laboratory-scale reductive amination. However, trace amine impurities require distillation, adding processing steps [2].

Thermal Management: The exothermic metathesis reaction (ΔH = –78 kJ/mol) risks thermal runaway at >10 kg scales. Jacketed reactors with liquid nitrogen cooling and controlled reagent addition rates (≤5 L/hour) are essential to maintain temperatures below 50°C. Uncontrolled heating promotes ligand degradation and copper metal plating [2].

Purification Throughput: Batch sublimation becomes rate-limiting above 5 kg. Continuous sublimation systems with rotating cold fingers increase throughput to 20 kg/day but require precise pressure control (±0.05 mmHg) to prevent decomposition. Industrial recrystallization adopts anti-solvent crystallization in cascaded reactors, though it generates 30–40% solvent waste [2].

Properties

CAS Number

695188-31-9

Product Name

Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)

IUPAC Name

butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+)

Molecular Formula

C20H42Cu2N4

Molecular Weight

465.7 g/mol

InChI

InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1

InChI Key

RUUJZWYITYFKCY-UHFFFAOYSA-N

SMILES

CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+]

Canonical SMILES

CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+]

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